N-hydroxy-2,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-hydroxy-2,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-14-7-5-9(16-3)8(15-2)4-6(7)10(12)11-13/h4-5,13H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQDEBVCTQMTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NO)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-2,4,5-trimethoxybenzamide typically involves the reaction of 2,4,5-trimethoxybenzoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-2,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-hydroxy-2,4,5-trimethoxybenzamide belongs to the benzamide class of compounds, characterized by the presence of methoxy groups and a hydroxyl functional group. Its molecular formula is CHNO and it has a molecular weight of approximately 225.24 g/mol. The unique arrangement of these functional groups contributes to its chemical reactivity and potential biological activities.
Pharmaceutical Applications
- Antioxidant Activity : Research indicates that compounds with similar structural features to this compound exhibit significant antioxidant properties. This activity is crucial in combating oxidative stress-related diseases, including cardiovascular diseases and neurodegenerative disorders .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
- Anticancer Potential : The compound's structural similarity to known anticancer agents suggests it may have cytotoxic effects against various cancer cell lines. Investigations into its mechanism of action are ongoing, focusing on its ability to induce apoptosis in cancer cells.
Biological Applications
- Cell Culture : this compound serves as a non-ionic organic buffering agent in cell cultures. It maintains pH levels between 6 and 8.5, which is essential for optimal cellular function during experiments .
- Drug Formulation : Due to its solubility characteristics and stability under physiological conditions, this compound is being explored as an excipient in drug formulations. Its ability to enhance the bioavailability of active pharmaceutical ingredients makes it a candidate for further research in drug delivery systems.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions to optimize yields and purity. The synthesis process often includes the following steps:
- Formation of the Benzamide Backbone : Initial reactions involve creating the benzamide structure through acylation methods.
- Hydroxylation : The introduction of the hydroxyl group is achieved through specific oxidation reactions.
- Methoxylation : Finally, methoxy groups are added using methylating agents under controlled conditions.
Case Studies and Research Findings
Several case studies highlight the compound's potential applications:
- A study published in eBioMedicine examined the effects of similar compounds on colorectal cancer treatment strategies, indicating that modifications to benzamide structures can lead to improved therapeutic outcomes .
- Observational studies have documented the use of this compound in clinical settings for managing oxidative stress-related conditions, providing real-world evidence of its efficacy .
Mechanism of Action
The mechanism of action of N-hydroxy-2,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in disease treatment .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of N-Hydroxy-2,4,5-Trimethoxybenzamide and Key Analogs
*TMB: Trimethoxybenzamide
Key Observations :
Substitution Position : The 2,4,5-methoxy arrangement in N-hydroxy-2,4,5-TMB contrasts with the prevalent 3,4,5-TMB derivatives. This positional difference may alter steric and electronic interactions with biological targets .
N-Hydroxy Group : Unique to the target compound, this group increases polarity and H-bonding capacity compared to alkyl/aryl-substituted analogs (e.g., N-butyl or N-benzyl derivatives) .
Biological Activity: Antiparasitic Activity: N-Alkyl derivatives (e.g., N-butyl and N-isobutyl) exhibit potent activity against Trypanosoma cruzi (IC₅₀ = 2.21–6.21 µM), with branching improving selectivity . Antiproliferative Effects: The parent 3,4,5-TMB inhibits tubulin polymerization, suggesting that the N-hydroxy variant may share similar mechanisms .
Physicochemical Data :
*Estimated based on hydroxyl group’s polarity.
Biological Activity
N-hydroxy-2,4,5-trimethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 253.25 g/mol. The presence of hydroxyl and methoxy groups in its structure is believed to contribute to its biological activity by facilitating interactions with various biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups enhance binding affinity to enzymes and receptors, potentially modulating their activity. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory pathways.
- Neurotransmitter Interaction : It is suggested that this compound may influence neurotransmitter systems, enhancing cognitive functions and memory through synaptic plasticity.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anti-inflammatory Properties : Studies indicate that this compound can reduce inflammation markers in vitro and in vivo models.
- Cytotoxicity Against Cancer Cells : Preliminary investigations show that it exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 breast cancer cells .
- Neuroprotective Effects : There is evidence suggesting that this compound may protect against neurodegenerative processes by modulating oxidative stress pathways.
Research Findings and Case Studies
Several studies have provided insights into the biological activity of this compound:
- Cytotoxic Activity :
-
Anti-inflammatory Effects :
- In a model of acute inflammation, this compound demonstrated a reduction in edema formation and inflammatory cytokine levels when administered prior to inflammatory stimuli.
-
Neuroprotective Study :
- In vitro studies showed that the compound could reduce neuronal cell death induced by oxidative stress agents. It was hypothesized that this effect might be due to its ability to scavenge free radicals or modulate antioxidant enzyme activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Starting Materials :
- Common precursors include 3,4,5-trimethoxybenzoic acid derivatives.
-
Reagents :
- Reagents such as acetic anhydride and pyridine are employed for acetylation reactions.
-
Procedure :
- The synthesis generally follows a multi-step process involving esterification followed by amide formation.
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Esterification | Acetic anhydride | Formation of intermediate |
| 2 | Amide Formation | Hydroxylamine hydrochloride | Final product: this compound |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-hydroxy-2,4,5-trimethoxybenzamide, and how is purity confirmed?
- Methodology : The compound can be synthesized via acylation of hydroxylamine derivatives with 3,4,5-trimethoxybenzoyl chloride under alkaline conditions. For example, reacting phenylhydroxylamine with benzoyl chloride derivatives in the presence of sodium bicarbonate yields N-hydroxybenzamide analogs . Purification typically involves preparative HPLC (e.g., achieving 96.9% purity as in related benzamide syntheses) . Structural confirmation requires -NMR (e.g., δ 11.63 ppm for hydroxyl protons), -NMR, and HRMS to validate molecular weight (e.g., observed 332.1135 vs. calculated 332.1129 for CHNO) .
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (e.g., using a Stoe IPDSII diffractometer) is employed. For analogs like N-cyclohexyl-3,4,5-trimethoxybenzamide, monoclinic crystal systems (space group P2/c) are resolved, with unit cell parameters (a = 23.45 Å, b = 5.21 Å, c = 12.46 Å) and hydrogen bonding networks analyzed via displacement ellipsoids .
Q. What in vitro assays are used to screen the biological activity of this compound?
- Methodology : Acetylcholinesterase (AChE) inhibition assays (IC values in µM range) and in vivo memory retention tests (e.g., using rodent models) are common. For example, analogs like N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives show 84.73% retention at 3 mg/kg, validated via dose-response curves and molecular docking against AChE catalytic sites .
Advanced Research Questions
Q. How do substituents on the benzamide core influence biological activity, and how is this analyzed?
- Structure-Activity Relationship (SAR) Methodology :
- Alkyl Chain Effects : Linear vs. branched chains (e.g., N-butyl vs. N-iso-butyl derivatives) impact antiparasitic IC values (6.21 µM vs. 2.21 µM) due to steric and hydrophobic interactions .
- Aromatic Substitutions : Introducing 4-hydroxyphenyl or dialkylaminoethoxy groups enhances AChE inhibition (e.g., 97% inhibition at 50 µM) by targeting both the catalytic anionic site (CAS) and peripheral anionic site (PAS) .
- Table : Key SAR Data
| Substituent | Biological Activity (IC) | Target Protein Interaction |
|---|---|---|
| N-iso-butyl | 2.21 µM (Trypanosoma brucei) | Hydrophobic binding to Glu-875 |
| 4-Hydroxyphenyl | 4.0–16.5 µM (AChE) | CAS/PAS binding via Tyr-341 |
Q. How can molecular docking and dynamics simulations optimize derivative design?
- Methodology : Docking software (e.g., AutoDock Vina) identifies binding poses in protein targets (e.g., AChE or ABCB1 transporters). For galloyl benzamide analogs, interactions with Glu-875 (hydrophobic) or Trp-86 (π-π stacking) are critical . Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess stability via RMSD (<2.4 Å) and RMSF analyses .
Q. How are conflicting biological data resolved, such as discrepancies in IC values across studies?
- Methodology :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature).
- Purity Validation : Re-analyzation via HPLC and HRMS to exclude impurities .
- Computational Validation : Compare docking scores (e.g., ΔG binding energies) with experimental IC to identify outliers .
Q. What crystallographic techniques elucidate conformational flexibility in solution vs. solid state?
- Methodology : Contrast single-crystal XRD data (rigid conformations) with -NMR solution studies (e.g., rotamer populations). For example, the cyclohexyl group in N-cyclohexyl-3,4,5-trimethoxybenzamide adopts chair conformations in crystals but shows dynamic equatorial-axial interconversion in solution .
Data Contradiction Analysis
Q. Why do some N-alkylated derivatives show higher potency than aryl-substituted analogs despite lower solubility?
- Analysis : Branched alkyl chains (e.g., iso-butyl) enhance membrane permeability and target engagement via hydrophobic interactions, offsetting solubility limitations. For example, N-iso-butyl-3,4,5-trimethoxybenzamide achieves 298.64 selectivity index against Trypanosoma brucei due to optimized lipophilicity (clogP ~3.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
